molecular formula C10H14ClN3O B1430834 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride CAS No. 1803599-28-1

2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride

Cat. No.: B1430834
CAS No.: 1803599-28-1
M. Wt: 227.69 g/mol
InChI Key: BJKPUZUSKYEYBK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis . Additionally, it can impact the expression of genes involved in critical cellular processes, thereby altering the overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with guanidine under specific conditions. One common method includes the use of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like THF (tetrahydrofuran) . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride is unique due to its specific structure and the presence of the guanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-4-yl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c11-10(12)13-8-5-6-14-9-4-2-1-3-7(8)9;/h1-4,8H,5-6H2,(H4,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKPUZUSKYEYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride
Reactant of Route 2
2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride
Reactant of Route 3
2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride
Reactant of Route 4
2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride
Reactant of Route 5
2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride
Reactant of Route 6
2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride

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